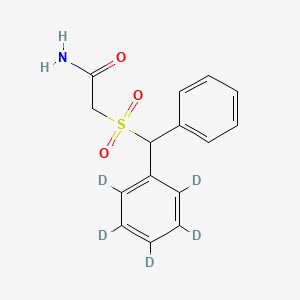

Modafinil-d5 Sulfone

Description

Contextualization of Modafinil (B37608) Sulfone as a Key Metabolite in Drug Metabolism Research

Modafinil, a wakefulness-promoting agent, undergoes extensive metabolism in the liver, with approximately 90% of the drug being converted into metabolites. droracle.airesearchgate.netnih.gov Two of the main metabolites found in circulation are modafinil acid and modafinil sulfone. fda.govwikipedia.org The formation of modafinil sulfone occurs through oxidation of the sulfinyl group of modafinil. droracle.aiwikipedia.orgwikipedia.org This metabolic pathway is significant as it transforms the chiral center at the sulfur atom in modafinil into an achiral sulfone group. wikipedia.org

Table 1: Key Pharmacokinetic Properties of Modafinil

| Property | Description |

|---|---|

| Absorption | Readily absorbed after oral administration, reaching peak plasma concentrations in 2-4 hours. nih.govnih.gov |

| Metabolism | Primarily metabolized in the liver (~90%) through pathways including amide hydrolysis and oxidation. droracle.ainih.govdrugbank.com |

| Main Metabolites | Modafinil acid and Modafinil sulfone. fda.govwikipedia.org |

| Excretion | About 80% of the administered dose is recovered in the urine as metabolites, with less than 10% as unchanged drug. fda.govnih.gov |

| Elimination Half-Life | Approximately 12-15 hours. nih.govnih.gov |

Rationale for Deuterated Analogs in Quantitative Bioanalytical and Metabolic Studies

In quantitative bioanalysis, particularly in studies involving mass spectrometry, internal standards are essential for ensuring accuracy and precision. aptochem.com An ideal internal standard behaves chemically and physically like the analyte of interest, which helps to correct for variations during sample preparation and analysis. aptochem.comkcasbio.com Stable isotope-labeled (SIL) compounds, such as those containing deuterium (B1214612) (²H or D), are considered the gold standard for use as internal standards. aptochem.comacanthusresearch.com

Deuterated analogs, like Modafinil-d5 Sulfone, are chemically almost identical to their non-deuterated counterparts. acanthusresearch.com This similarity ensures that they have the same extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com The key difference is their higher mass due to the presence of deuterium atoms. acanthusresearch.com This mass difference allows the deuterated standard to be distinguished from the analyte in the mass spectrometer, enabling precise quantification. aptochem.com

The use of deuterated internal standards offers several advantages:

Improved Accuracy and Precision: They effectively compensate for matrix effects, which are variations in the sample (like plasma or urine) that can interfere with the analysis. kcasbio.com

Enhanced Robustness: Methods using SIL internal standards are generally more rugged and reproducible. aptochem.comkcasbio.com

Reduced Variability: They account for potential inconsistencies in sample handling, extraction, and injection into the analytical instrument. aptochem.com

The stability of the deuterium label is crucial; it must be placed on a part of the molecule where it will not be exchanged with hydrogen atoms from the solvent or sample matrix. acanthusresearch.com

Overview of Academic Research Areas Involving this compound as a Research Tool

This compound is primarily utilized as an internal standard in research focused on the pharmacokinetics and metabolism of modafinil. Its application is central to the development and validation of sensitive and specific bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of modafinil and its metabolites in biological samples. researchgate.net

Specific research applications include:

Pharmacokinetic Studies: Researchers use this compound to accurately measure the concentrations of modafinil sulfone in plasma, urine, and other biological matrices over time. This data is vital for characterizing the absorption, distribution, metabolism, and excretion of modafinil in different populations. researchgate.netveeprho.com

Drug Metabolism Studies: By using this compound as a reference standard, scientists can investigate the metabolic pathways of modafinil in detail, including the rate and extent of formation of the sulfone metabolite. symeres.com

Forensic Toxicology: In forensic analysis, accurate quantification of drugs and their metabolites is critical. This compound can be used as an internal standard in methods developed to detect and quantify modafinil and its metabolites in post-mortem samples or in cases of suspected drug misuse. mdpi.com

Bioequivalence Studies: These studies compare the bioavailability of different formulations of a drug. The precise measurement of the drug and its major metabolites, facilitated by deuterated standards like this compound, is a key component of these assessments.

The availability of well-characterized deuterated standards like this compound is essential for the reliability and regulatory acceptance of data generated in these research areas. kcasbio.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESNOWZYHYRSRY-DYVTXVBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858126 | |

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-95-8 | |

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Characterization of Modafinil D5 Sulfone for Research Applications

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

To confirm the identity, structure, and purity of Modafinil-d5 Sulfone, a suite of advanced analytical techniques is employed. These methods are essential for verifying that the correct molecule has been synthesized to the required specifications for its intended research application. ontosight.aiacs.org

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to confirm the molecular structure of this compound.

HRMS is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. fda.gov For this compound, HRMS is critical for verifying both the molecular formula and the success of the isotopic labeling.

The high mass accuracy of HRMS can distinguish between the mass of Modafinil (B37608) Sulfone and this compound. The measured mass of the deuterated compound will be higher by the mass of five deuterium (B1214612) atoms minus the mass of five hydrogen atoms. This precise mass measurement confirms the level of deuterium incorporation and helps to assess the isotopic purity of the material. invivochem.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used for the analysis of Modafinil and its metabolites, often employing a deuterated standard for quantification. researchgate.netnih.gov

Table 2: Spectroscopic and Chromatographic Data

| Technique | Application | Key Findings for this compound |

|---|---|---|

| ¹H NMR | Structural Elucidation | Confirms absence of protons on the d5-phenyl ring and structure of the remaining molecule. |

| HRMS | Molecular Formula & Isotopic Purity | Provides exact mass, confirming the C₁₅H₁₀D₅NO₃S formula and high isotopic enrichment. |

The chemical purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection. google.comchemsrc.com Chromatographic methods are developed to separate the main compound from any potential impurities, such as unreacted starting materials, by-products, or over-oxidation/under-oxidation products.

A common approach involves reversed-phase HPLC using a C18 stationary phase. researchgate.net A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) allows for the effective separation of Modafinil, Modafinil Sulfone, and other related substances. researchgate.net The purity is calculated based on the relative peak area of the main compound in the chromatogram. For use as a reference material, purity levels are often required to be above 98% or even 99.5%. google.comschd-shimadzu.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

Development of this compound as a Certified Reference Material

A Certified Reference Material (CRM) is a standard of the highest quality, providing traceability and ensuring the accuracy and comparability of analytical measurements. researchgate.netwalshmedicalmedia.com The development of this compound as a CRM is crucial for its application as an internal standard in regulated bioanalysis, forensic toxicology, and doping control. nih.gov

The production of a CRM is a rigorous process governed by international standards such as ISO Guides 34 and 35. researchgate.neteuropa.eu It involves:

Material Synthesis and Characterization: High-purity synthesis of this compound followed by comprehensive characterization to confirm its identity and purity as described in section 2.2.

Homogeneity Assessment: Studies are conducted to ensure that the entire batch of the material is uniform, meaning any sample taken is representative of the whole.

Stability Studies: The long-term and short-term stability of the compound under various storage and transport conditions is evaluated to establish a shelf-life.

Value Assignment: The certified property value (e.g., purity) is determined through a metrologically valid procedure, often involving analysis by multiple independent laboratories. europa.eu

The final CRM is issued with a certificate that details its properties, certified value, uncertainty, and traceability to the International System of Units (SI). researchgate.netwalshmedicalmedia.com As a CRM, this compound serves as an ideal internal standard for the accurate quantification of Modafinil Sulfone in complex matrices like plasma or urine by compensating for variations during sample preparation and analysis. axios-research.comaxios-research.comveeprho.com

Investigations into Modafinil Sulfone Metabolic Pathways and Deuterium Tracing

In Vitro Biotransformation Studies of Modafinil (B37608) to its Sulfone Metabolite

The transformation of modafinil into its sulfone metabolite is a key pathway in its metabolism. droracle.ai In vitro studies, which are conducted outside of a living organism, are crucial for elucidating the specific biochemical processes involved in this conversion. These studies often utilize human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. mdpi.com

The primary metabolic routes for modafinil include hydrolytic deamidation to modafinil acid and S-oxidation to modafinil sulfone. drugbank.com While amide hydrolysis is the most significant pathway, the formation of modafinil sulfone is also a major metabolic event. drugbank.com It is important to note that modafinil sulfone is considered an inactive metabolite, meaning it does not contribute to the wakefulness-promoting effects of the parent drug. wikipedia.orgnih.gov

The formation of modafinil sulfone is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, in vitro studies have identified CYP3A4 as the main enzyme responsible for the S-oxidation of modafinil to modafinil sulfone. mdpi.comresearchgate.net The involvement of CYP3A4/5 is considered the second most important metabolic pathway after amide hydrolysis. drugbank.com

While CYP3A4 is the principal enzyme, other CYP isoforms may play minor roles. droracle.ai Research indicates that modafinil can induce CYP1A2, CYP2B6, and CYP3A4/5, and inhibit CYP2C19. researchgate.netfda.gov The metabolite, modafinil sulfone, also exhibits inhibitory effects on CYP2C19. fda.gov This complex interaction with various CYP enzymes highlights the multifaceted nature of modafinil's metabolism.

In the field of analytical chemistry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds are invaluable tools. symeres.com Modafinil-d5 sulfone, a deuterated analog of modafinil sulfone, serves as an excellent internal standard for the quantification of modafinil and its metabolites in biological samples. veeprho.comaxios-research.com

The use of deuterium-labeled internal standards, such as Modafinil-d5, enhances the accuracy and precision of analytical methods like liquid chromatography-mass spectrometry (LC-MS). veeprho.comresearchgate.net By adding a known amount of the deuterated standard to a sample, any variations in sample preparation and analysis can be corrected, leading to more reliable and reproducible results. musechem.com This is crucial for accurately determining the concentrations of the drug and its metabolites in various biological matrices. veeprho.com

Enzymatic Systems Involved in Sulfone Formation (e.g., Cytochrome P450 Enzymes)

Preclinical Pharmacokinetic and Metabolic Disposition Studies of Modafinil Sulfone

Preclinical studies, conducted in animal models, provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites before human trials. acs.org These studies have been instrumental in understanding the pharmacokinetic profile of modafinil sulfone.

In preclinical models, modafinil acid and modafinil sulfone are the two major metabolites identified. fda.gov It has been established that neither of these metabolites is pharmacologically active in rodents in terms of mediating the arousal effects of modafinil. fda.govhres.ca However, some research suggests that modafinil sulfone may possess anticonvulsant properties in animals, indicating some level of biological activity. wikipedia.org

Metabolic stability assays are critical for predicting how a drug will be cleared from the body. researchgate.net In vitro studies using human liver microsomes (HLMs) have shown that R-modafinil is metabolized relatively slowly, though the formation of modafinil sulfone is consistently observed. mdpi.com One study found that after a 60-minute incubation with HLMs, approximately 90% of R-modafinil remained, indicating high metabolic stability. nih.gov In contrast, another compound tested alongside it was rapidly metabolized, highlighting the relative stability of modafinil. nih.gov

In rat plasma, R-modafinil has been shown to be unstable, with about 50% being metabolized to modafinic acid after 4 hours at 37°C. nih.gov This degradation is likely due to the activity of esterase and/or amidase enzymes present in the plasma. nih.gov The formation of modafinil sulfone, however, is more closely linked to hepatic metabolism. diva-portal.org

| Biological Matrix | Incubation Time | Parent Compound Remaining | Key Metabolite Formed | Primary Enzymes Involved | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes (HLMs) | 60 minutes | ~90% | Modafinil Sulfone | CYP3A4 | nih.gov |

| Rat Plasma | 4 hours | ~50% | Modafinic Acid | Esterases/Amidases | nih.gov |

Isotope tracing is a powerful technique used to follow the metabolic fate of a drug within a biological system. symeres.comacs.org By labeling a drug molecule with a stable isotope, such as deuterium (B1214612) (²H), researchers can track its transformation into various metabolites. musechem.comnih.gov

Deuterium labeling, in particular, has several applications in drug metabolism research:

Mechanistic Studies: The kinetic isotope effect, where the replacement of hydrogen with deuterium slows down bond cleavage, can be used to identify rate-determining steps in metabolic pathways. symeres.comportico.org

Metabolic Pathway Elucidation: Tracing the labeled atoms allows for the unambiguous identification of metabolic products. symeres.comacs.org

Pharmacokinetic Studies: Deuterated compounds can be used to improve the pharmacokinetic properties of a drug, potentially leading to a longer half-life and reduced clearance. symeres.commedchemexpress.com

The use of this compound as an internal standard is a direct application of isotope tracing in quantitative analysis. veeprho.com This technique is fundamental to modern drug development, enabling a deeper understanding of a drug's disposition and potential for drug-drug interactions. acs.orgnih.gov

Advanced Analytical Methodologies for Modafinil D5 Sulfone Detection and Quantification in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the quantification of Modafinil-d5 Sulfone and its non-deuterated counterpart in biological matrices. researchgate.netresearchgate.net Its high selectivity and sensitivity allow for precise measurement even at low concentrations. The development of a robust LC-MS/MS method involves meticulous optimization of both the chromatographic separation and mass spectrometric detection parameters, followed by rigorous validation. mdpi.comijpsr.com

Achieving effective chromatographic separation is critical to distinguish modafinil (B37608) sulfone from the parent drug, other metabolites like modafinil acid, and endogenous matrix components, thereby preventing ion suppression in the mass spectrometer. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach.

Researchers have tested a variety of columns, including C8 and different C18 columns (e.g., Ascentis® C18, Xterra RP 18, Phenomenex-C18), to achieve optimal peak shape, retention time, and resolution. researchgate.netijpsr.comnih.govinnovareacademics.in The mobile phase composition is carefully optimized; common compositions include mixtures of an organic solvent (methanol or acetonitrile) and an aqueous buffer containing additives like ammonium (B1175870) acetate, formic acid, or acetic acid to enhance ionization and improve peak symmetry. researchgate.netijpsr.comnih.gov For instance, one method successfully used a mobile phase of methanol, 2mM ammonium acetate, and 0.1% glacial acetic acid (35:65:0.1% v/v/v) to separate modafinil from its sulfone and carboxylate metabolites. researchgate.net Another utilized acetonitrile (B52724), methanol, and 0.1% formic acid (25:60:15 v/v). ijpsr.comijpsr.com The flow rate is typically set around 0.7 to 1.1 mL/min. ijpsr.comnih.govbioline.org.br

Table 1: Examples of Chromatographic Conditions for Modafinil and its Metabolites

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Ascentis® C18 (150mm×4.6mm, 5µm) researchgate.net | C8 Symmetry (150 mm x 3.9 mm, 5 µm) nih.gov | Phenomenex-C18 (50mm × 4mm, 5µ) ijpsr.comijpsr.com |

| Mobile Phase | Methanol: 2mM Ammonium Acetate: Glacial Acetic Acid (35:65:0.1% v/v/v) researchgate.net | Acetonitrile in 0.05 M Orthophosphoric Acid (pH 2.6) (26%, v/v) nih.gov | Acetonitrile: Methanol: 0.1% Formic Acid (25:60:15 v/v) ijpsr.comijpsr.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.1 mL/min nih.gov | 0.7 mL/min ijpsr.comijpsr.com |

| Detection | ESI-MS/MS researchgate.net | UV at 225 nm nih.gov | ESI-MS/MS ijpsr.comijpsr.com |

| Retention Time | ~2.80 min (Modafinil and Modafinil-d5) researchgate.net | Not Specified | Not Specified |

Tandem mass spectrometry is the detection method of choice due to its specificity. Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of modafinil and its derivatives, including this compound. researchgate.netijpsr.com The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions.

For Modafinil-d5, a common internal standard, the precursor/product ion transition might be m/z 279.1/234.0, while for unlabeled modafinil, it is m/z 274.2/229.0. ijpsr.comijpsr.com The deuterium (B1214612) labeling of this compound results in a mass shift compared to the unlabeled Modafinil Sulfone (C₁₅H₁₅NO₃S, exact mass: 289.07726), allowing for its clear differentiation and use as an internal standard for the quantification of the unlabeled metabolite. The use of a stable isotope-labeled internal standard like Modafinil-d5 for quantifying modafinil, or this compound for its corresponding metabolite, is the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving accuracy. veeprho.comresearchgate.net

A developed LC-MS/MS method must be rigorously validated to ensure its reliability for research applications. Validation is performed according to established guidelines, assessing several key parameters. mdpi.com

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard. researchgate.netmdpi.com

Linearity: The assay should be linear over a defined concentration range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A correlation coefficient (r²) value of >0.99 is typically required. researchgate.netmdpi.com For modafinil, linear ranges have been established from 2.0-600.0 ng/mL and 30.8 to 8022.1 ng/mL in human plasma. researchgate.netijpsr.com

Precision and Accuracy: Precision, expressed as the relative standard deviation (%RSD), measures the closeness of repeated measurements, while accuracy, expressed as percent error (%RE), measures the closeness of the mean result to the true value. These are assessed at multiple concentration levels (low, medium, high QC samples) both within a single day (intra-day) and on different days (inter-day). Typically, %RSD should be ≤15% (or ≤20% at the LLOQ) and accuracy should be within ±15% (or ±20% at the LLOQ) of the nominal values. researchgate.netijpsr.com

Limits of Detection (LOD) and Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For modafinil analysis in plasma, LLOQs have been reported as low as 1.0 ng/mL and LODs down to 0.5 ng/mL. researchgate.netmdpi.com

Table 2: Summary of Validation Parameters from a Validated LC-MS/MS Method for Modafinil in Human Plasma

| Validation Parameter | Result |

|---|---|

| Linearity Range | 30.8 to 8022.1 ng/mL researchgate.net |

| Correlation Coefficient (r²) | >0.99 researchgate.net |

| LLOQ | 30.8 ng/mL researchgate.net |

| LOD | 1.0 ng/mL researchgate.net |

| Intra-day Precision (%RSD) | ≤3.1% researchgate.net |

| Inter-day Precision (%RSD) | ≤3.1% researchgate.net |

| Intra-day Accuracy (%RE) | within ±3.3% researchgate.net |

| Inter-day Accuracy (%RE) | within ±3.3% researchgate.net |

| Matrix Effect | Not Observed researchgate.net |

Mass Spectrometric Detection and Ionization Strategies for Deuterated Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Sulfone Metabolite Analysis

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of modafinil and its metabolites. researchgate.net However, its application for sulfone metabolite analysis has limitations. Research has shown that under electron impact (EI) ionization in GC-MS, modafinil, adrafinil, and their major metabolite modafinilic acid can degrade or rearrange, leading to the detection of a single, common artifact. nih.gov This makes it impossible to differentiate between the parent drug and its metabolites, including the sulfone, using this technique. nih.govoup.com Therefore, while GC-MS can serve as a screening tool to indicate exposure to modafinil, it is not suitable for the specific confirmation and quantification of the modafinil sulfone metabolite. nih.govdshs-koeln.de

Sample Preparation Techniques for Complex Biological and Research Matrices

Effective sample preparation is essential to remove proteins and other interfering substances from complex matrices like plasma or urine before instrumental analysis. japsonline.com This cleanup minimizes matrix effects, protects the analytical column, and improves the accuracy and precision of the assay. researchgate.net The primary techniques used for modafinil and its metabolites are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): This is a widely used and effective technique. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov For modafinil and its metabolites, C18 or polymeric cartridges (e.g., Agilent Bond Elut Plexa) are common choices. researchgate.netnih.gov The analytes are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an organic solvent. nih.gov SPE generally produces clean extracts and allows for sample concentration. researchgate.net

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analytes from the aqueous biological sample into an immiscible organic solvent. nih.gov For the simultaneous extraction of modafinil, modafinil acid, and modafinil sulfone from plasma, a mixture of hexane-dichloromethane-glacial acetic acid has been used. nih.gov While LLE can yield clean extracts, it can be more labor-intensive and use larger volumes of organic solvents compared to SPE. researchgate.net

Protein Precipitation (PPT): This is the simplest and fastest sample preparation method. It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile, to the plasma sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analytes is injected into the LC-MS/MS system. However, PPT is often less clean than SPE or LLE, and may result in more significant matrix effects. researchgate.net

The choice of extraction method depends on the required sensitivity, sample throughput, and the complexity of the research matrix. researchgate.net

In Vitro and Preclinical Pharmacological and Biochemical Research on Modafinil Sulfone

Evaluation of Modafinil (B37608) Sulfone's Biological Activity in Cellular and Tissue Models (e.g., Receptor Binding, Enzyme Inhibition)

In vitro studies have established that Modafinil Sulfone does not significantly contribute to the primary, wake-promoting effects of its parent drug, modafinil. fda.gov Modafinil's stimulant properties are largely attributed to its action as a dopamine (B1211576) transporter (DAT) inhibitor. nih.govnih.gov In contrast, its metabolites, including modafinil sulfone, are considered inactive in this regard. medsafe.govt.nzfda.gov

While devoid of significant activity at the dopamine transporter, Modafinil Sulfone has been identified as a reversible inhibitor of the cytochrome P450 enzyme CYP2C19. nih.govfda.gov Its inhibitory potency is similar to that of modafinil itself. fda.govdroracle.ai Although plasma concentrations of modafinil sulfone are much lower than those of the parent drug, the combined action of both compounds could lead to a sustained, partial inhibition of CYP2C19. fda.govdroracle.ai This interaction is significant as it may increase the circulating levels of other drugs metabolized by this enzyme, such as diazepam, propranolol, and omeprazole. droracle.aihres.ca

Table 1: In Vitro Enzyme Inhibition Profile of Modafinil Sulfone

| Enzyme | Activity | Implication | Source(s) |

| CYP2C19 | Reversible Inhibition | Potential to increase levels of co-administered CYP2C19 substrates (e.g., diazepam, omeprazole). | nih.govfda.govhres.ca |

| Dopamine Transporter (DAT) | Inactive | Does not contribute to the wake-promoting effects of modafinil. | medsafe.govt.nzfda.gov |

Investigations of Metabolite-Mediated Pharmacodynamic Effects in Preclinical Animal Models (e.g., Anticonvulsant Properties)

Despite being inactive as a stimulant, Modafinil Sulfone has demonstrated notable anticonvulsant properties in preclinical animal models. nih.govscispace.com Research using the maximal electroshock (MES) seizure model in mice has shown that Modafinil Sulfone can protect against seizures. nih.govvulcanchem.com

Key findings from these preclinical studies include:

Direct Anticonvulsant Effect: When administered alone, Modafinil Sulfone (at a dose of 75 mg/kg) significantly raised the threshold for electroconvulsions in mice, indicating intrinsic anticonvulsant activity. nih.govnih.gov

Synergistic Effects with Antiepileptic Drugs (AEDs): Modafinil Sulfone has been shown to enhance the anticonvulsant effects of several established AEDs. nih.govresearchgate.net

At a dose of 50 mg/kg, it enhanced the protective activity of carbamazepine (B1668303) (CBZ), phenytoin (B1677684) (PHT), and valproate (VPA). nih.govnih.gov

A lower dose of 25 mg/kg was also effective at enhancing the anticonvulsant action of VPA. nih.gov

This enhancement of VPA's effect was determined to be a pharmacodynamic interaction, as modafinil sulfone did not alter the total brain concentration of VPA. nih.govresearchgate.net

These findings suggest that while Modafinil Sulfone does not contribute to the stimulant effects of its parent compound, it possesses independent pharmacological activity as an anticonvulsant. nih.govscispace.com

Table 2: Preclinical Anticonvulsant Activity of Modafinil Sulfone in the Mouse MES Model

| Dose of Modafinil Sulfone | Effect | Interacting Drug (if any) | Source(s) |

| 75 mg/kg | Significantly elevated seizure threshold | None | nih.govnih.gov |

| 50 mg/kg | Enhanced anticonvulsant activity | Carbamazepine, Phenytoin, Valproate | nih.govnih.gov |

| 25 mg/kg | Enhanced anticonvulsant activity | Valproate | nih.govresearchgate.net |

Cellular Uptake, Distribution, and Transport Mechanisms of Modafinil Sulfone (In Vitro Models)

Detailed in vitro research specifically on the cellular uptake and transport mechanisms of Modafinil Sulfone is limited. However, information can be inferred from its physicochemical properties and the behavior of its parent compound, modafinil. Modafinil itself is moderately bound to plasma proteins (approximately 60%), mainly albumin, and is well-distributed in body tissues. fda.govfda.gov

The metabolism of modafinil to Modafinil Sulfone involves oxidation, which increases the polarity of the molecule. Generally, increased polarity can affect how a compound crosses cellular membranes, including the blood-brain barrier (BBB). While modafinil effectively crosses the BBB, studies comparing it to novel analogs suggest that factors like active efflux transport systems in the brain can significantly influence the unbound concentration of a compound within the central nervous system. nih.gov

One in vitro study noted that armodafinil, an enantiomer of modafinil, is a substrate of P-glycoprotein, a well-known efflux transporter. fda.gov While not directly studying modafinil sulfone, this suggests that transporter proteins are relevant to the distribution of modafinil and its metabolites. Given that Modafinil Sulfone is considered CNS-inactive, its ability to penetrate or be retained in the brain is likely lower than that of modafinil, though specific in vitro transport studies are needed for confirmation.

Applications in Forensic and Bioanalytical Research Method Development

Development of Analytical Strategies for Modafinil (B37608) and Metabolites in Forensic Research Specimens

The increasing use of modafinil for cognitive enhancement has led to a greater need for its detection in forensic contexts. mdpi.comresearchgate.netnih.gov To address this, researchers have developed highly sensitive analytical strategies, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS), to quantify modafinil and its major metabolites, including modafinil sulfone, in various biological samples. mdpi.comresearchgate.netnih.gov These methods are essential for analyzing evidentiary materials and post-mortem specimens to determine the presence and concentration of the substance. mdpi.comresearchgate.net

In the development of these quantitative assays, an internal standard is crucial to ensure accuracy by correcting for variations during sample processing and analysis. researchgate.net A deuterated analog of the analyte, such as Modafinil-d5, is often selected for this purpose. researchgate.net The near-identical chemical properties of the deuterated standard to the parent compound ensure that it behaves similarly during extraction and ionization, thus providing a reliable reference for quantification. acanthusresearch.com

A key part of developing these analytical strategies is method validation, which establishes the performance characteristics of the procedure. mdpi.combuffalostate.edu This process typically assesses linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net For instance, a validated UHPLC-QqQ-MS/MS method for modafinil in blood demonstrated high precision and accuracy, making it suitable for forensic toxicology applications. mdpi.comresearchgate.net In some post-mortem cases, while modafinil was quantified, its metabolite modafinil sulfone was also qualitatively detected, highlighting the importance of comprehensive analytical methods. mdpi.com

Table 1: Example Validation Parameters for UHPLC-MS/MS Analysis of Modafinil in Biological Samples Data synthesized from reported research findings. mdpi.com

| Parameter | Result |

|---|---|

| Linearity Range (Blood) | 1.0–100.0 ng/mL |

| Correlation Coefficient (R²) | > 0.9999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100.0 ng/mL |

| Intra-day Precision (QC samples) | < 5% |

| Inter-day Precision (QC samples) | < 5% |

| Intra-day Accuracy (QC samples) | < 5% |

| Inter-day Accuracy (QC samples) | < 5% |

Role of Deuterated Standards in Method Development for Comprehensive Drug Screening and Identification

In modern forensic and bioanalytical toxicology, comprehensive screening for a wide array of compounds is a common requirement. au.dknih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are favored for their sensitivity and selectivity. buffalostate.eduthermofisher.com Within this framework, stable isotope-labeled (SIL) internal standards, such as Modafinil-d5 Sulfone, are considered the gold standard for quantification. scispace.comnih.gov

The primary advantage of using a deuterated internal standard is that it is chemically and physically almost identical to the analyte being measured. acanthusresearch.com This similarity ensures that the standard and the analyte co-elute during chromatographic separation and experience similar effects during sample preparation and ionization. kcasbio.com The key difference is their mass, which allows the mass spectrometer to distinguish between them. musechem.com

This approach provides several key benefits for method development:

Correction for Matrix Effects: Biological matrices like blood and urine are complex and can contain substances that suppress or enhance the ionization of the target analyte, leading to inaccurate results. kcasbio.com Because a co-eluting SIL standard is affected by the matrix in the same way as the analyte, calculating the ratio of the analyte to the standard effectively normalizes these variations. kcasbio.commusechem.com

Compensation for Procedural Variability: Losses can occur at various stages, including sample extraction, evaporation, and injection into the instrument. A SIL standard accounts for these losses, as both the analyte and the standard are lost in approximately equal proportions. musechem.comnih.gov

Improved Accuracy and Precision: By correcting for both matrix effects and procedural inconsistencies, deuterated standards significantly enhance the accuracy, precision, and reproducibility of quantitative results. nih.govtexilajournal.com

Facilitated Identification: In high-throughput screening, the co-migration of a matching deuterated internal standard with a potential analyte provides an additional layer of confidence in the identification of the target compound. nih.govjove.com

The use of deuterated standards like this compound is therefore a cornerstone of developing robust, reliable, and defensible analytical methods for comprehensive drug screening in forensic and clinical settings. nih.govoup.com

Table 3: Advantages of Using Deuterated Internal Standards in Drug Screening

| Advantage | Description |

|---|---|

| Enhanced Accuracy | Minimizes inaccuracies caused by sample matrix interference (ion suppression/enhancement). kcasbio.com |

| Improved Precision | Corrects for variability introduced during multi-step sample preparation and extraction. nih.gov |

| Reliable Quantification | Compensates for fluctuations in instrument performance and injection volume. musechem.com |

| High Specificity | Co-elutes with the analyte, providing a highly specific reference point in complex chromatograms. |

| Confident Identification | The presence of a corresponding internal standard peak reinforces the correct identification of the analyte. nih.gov |

| Regulatory Acceptance | Widely considered the "gold standard" and recommended by regulatory guidelines for bioanalytical method validation. kcasbio.comoup.com |

Emerging Research Perspectives and Methodological Advancements

Integration of Advanced Mass Spectrometry Techniques

The utility of Modafinil-d5 Sulfone as an internal standard is intrinsically linked to the analytical power of mass spectrometry (MS). mdpi.com Recent advancements in MS technology, particularly high-resolution mass spectrometry (HRMS) and ion mobility mass spectrometry, have significantly enhanced the precision and scope of studies involving this and other deuterated compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments provide unparalleled mass accuracy and resolution, enabling the confident identification and quantification of analytes in complex mixtures. In the context of this compound, HRMS allows for its clear distinction from the endogenous Modafinil (B37608) sulfone, even in the presence of interfering substances. This is crucial for pharmacokinetic studies where accurate measurement of both the drug metabolite and the internal standard is paramount. researchgate.netresearchgate.net The high resolving power of HRMS minimizes the risk of isobaric interferences, leading to more reliable and reproducible data. resolvemass.ca

Ion Mobility Mass Spectrometry (IM-MS): Ion mobility adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge. This technique can separate isotopologues and isomers that may be indistinguishable by mass alone. For this compound, IM-MS can provide additional conformational information and enhance separation from matrix components, further improving the quality of analytical data. The integration of ion mobility with HRMS offers a powerful platform for detailed structural characterization and quantification.

The application of these advanced MS techniques is pivotal in various research areas, including therapeutic drug monitoring, metabolomics, and environmental analysis, where the precise measurement of specific compounds is essential.

Future Directions in Deuterated Compound Synthesis for Biomedical Research

The synthesis of deuterated compounds like this compound is a cornerstone of modern biomedical research. mdpi.com Future developments in this field are focused on creating more efficient, selective, and cost-effective methods for deuterium (B1214612) incorporation.

Catalytic Hydrogen-Deuterium Exchange: Innovations in catalysis are leading to more versatile and regioselective methods for introducing deuterium into organic molecules. researchgate.net Researchers are exploring novel transition-metal catalysts and photocatalytic systems to achieve deuteration at specific molecular positions under milder reaction conditions. These advancements will facilitate the synthesis of a wider array of deuterated standards and bioactive molecules.

Flow Chemistry: The application of continuous flow chemistry to deuteration reactions offers significant advantages over traditional batch processes. researchgate.net Flow reactors can enable better control over reaction parameters, improve safety, and allow for rapid optimization and scalability. bionauts.jp This technology is poised to make the production of deuterated compounds, including complex molecules, more efficient and accessible. researchgate.net

Enzymatic and Bio-catalytic Methods: The use of enzymes for deuteration offers exceptional selectivity, allowing for the incorporation of deuterium at specific stereocenters. mdpi.com This is particularly valuable for studying the stereoselective metabolism of drugs. Future research will likely focus on discovering and engineering new enzymes with broader substrate scopes and improved catalytic efficiencies for deuteration reactions.

These evolving synthetic strategies will not only streamline the production of existing deuterated compounds but also open doors to novel isotopically labeled molecules for a wide range of biomedical applications. rsc.org

Cross-Disciplinary Applications of this compound as a Research Probe

Beyond its primary role as an internal standard in pharmacokinetic studies of Modafinil, this compound and other deuterated compounds are finding increasing use as research probes across various scientific disciplines. medchemexpress.comudspub.com

Metabolic Pathway Elucidation: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of drugs and endogenous molecules. By administering a deuterated compound and analyzing the isotopic patterns of its metabolites using mass spectrometry, researchers can gain detailed insights into metabolic pathways and the enzymes involved. This approach can be applied in drug discovery to understand how structural modifications affect metabolism. nih.gov

Environmental and Food Safety Analysis: The precision afforded by deuterated internal standards is crucial for the quantitative analysis of trace contaminants in environmental samples and food products. udspub.com this compound, as a representative deuterated standard, exemplifies the type of tool necessary for accurate monitoring of pharmaceuticals and their metabolites in the environment.

Biomarker Discovery and Validation: In the field of metabolomics, deuterated standards are essential for the accurate quantification of potential disease biomarkers. The use of a stable isotope-labeled internal standard for each analyte in a panel can correct for variability in sample preparation and instrument response, leading to more reliable biomarker measurements.

The versatility of deuterated compounds like this compound underscores their importance as fundamental tools in modern analytical and biomedical science, enabling researchers to ask and answer increasingly complex biological questions. mdpi.com

Table of Research Findings

| Technique/Approach | Key Advantage | Application to this compound | Broader Research Impact |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution | Accurate quantification and differentiation from endogenous sulfone metabolite. researchgate.netresearchgate.net | Reduces analytical noise and improves data reliability in pharmaceutical and environmental analysis. resolvemass.ca |

| Ion Mobility Mass Spectrometry (IM-MS) | Separation based on ion size and shape | Provides additional structural information and separation from matrix interferences. | Enhances the characterization of complex biological molecules and their isomers. |

| Catalytic H-D Exchange | Site-selective deuteration | Potential for more efficient and targeted synthesis. | Facilitates the creation of novel deuterated probes for mechanistic studies. researchgate.net |

| Flow Chemistry | Improved reaction control and scalability | More efficient and cost-effective production. researchgate.net | Accelerates the development and manufacturing of deuterated compounds. bionauts.jp |

| Metabolic Pathway Tracing | Elucidation of metabolic transformations | Used as a tracer to study the metabolism of Modafinil. | Provides critical insights for drug development and understanding toxicology. nih.gov |

Q & A

Q. What are the validated synthetic routes for Modafinil-d5 Sulfone, and how can isotopic purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) via hydrogen-deuterium exchange or deuterated precursor use. Isotopic purity (>98%) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (deuterium splitting patterns) and high-resolution mass spectrometry (HRMS). For purification, activated carbon coupled with ion-exchange resin effectively removes non-deuterated impurities .

Q. Which analytical techniques are most reliable for characterizing this compound and distinguishing it from non-deuterated analogs?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with isotopic pattern analysis differentiates deuterated (d5) and non-deuterated forms. Quantitative NMR (qNMR) using ERETIC2 calibration and USP standards (e.g., Modafinil Related Compound B ) ensures structural fidelity. X-ray crystallography may resolve stereochemical ambiguities in sulfone derivatives .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

Methodological Answer: Employ forced degradation studies (e.g., 0.1M HCl/NaOH for hydrolytic stability, 40–80°C for thermal stability) with HPLC-UV monitoring. Kinetic modeling (Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation products like Modafinil Acid Sulfone .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Methodological Answer: Cross-validate findings using isotopic tracing (e.g., ²H-NMR to track deuterium retention in metabolites) and species-specific cytochrome P450 (CYP) isoform inhibitors. Address discrepancies by standardizing hepatocyte incubation conditions (e.g., oxygen tension, cofactor concentrations) .

Q. How does the deuterium isotope effect influence the pharmacokinetic profile of this compound compared to its non-deuterated counterpart?

Methodological Answer: Conduct parallel comparative studies in animal models (e.g., Sprague-Dawley rats) with tandem mass spectrometry (MS/MS) quantification. Focus on absorption rate (Cₘₐₓ), half-life (t₁/₂), and metabolite ratios. Isotope effects on CYP3A4 binding affinity can be assessed via surface plasmon resonance (SPR) .

Q. What role does this compound play in elucidating the stereoselective sulfoxidation mechanisms of thioether prodrugs?

Methodological Answer: Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers during sulfone formation. Density functional theory (DFT) calculations model transition states, while X-ray absorption spectroscopy (XAS) probes sulfur oxidation states in enzyme-substrate complexes .

Q. How can researchers design controlled experiments to differentiate between carrier-mediated transport and passive diffusion of this compound across the blood-brain barrier (BBB)?

Methodological Answer: Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with/without ATP-depleting agents (e.g., sodium azide). Compare permeability coefficients (Papp) of this compound and non-deuterated analogs under varying ATP conditions. Knockdown of OATP1A2 via siRNA validates transporter involvement .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s protein binding affinity be reconciled?

Methodological Answer: Standardize equilibrium dialysis conditions (pH 7.4, 37°C) and validate with orthogonal methods (e.g., ultrafiltration vs. fluorescence polarization). Consider matrix effects (e.g., albumin concentration variations) and use deuterated internal standards (e.g., Modafinil-d10 Acid) to correct for ionization suppression in MS .

Q. What statistical approaches are recommended for interpreting heterogeneous dose-response data in this compound neurobehavioral studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Bayesian meta-analysis integrates prior in vitro binding data (e.g., DAT inhibition IC₅₀) to refine dose-response curves. Sensitivity analysis identifies outliers driven by circadian rhythm confounders .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with journal guidelines when publishing datasets on this compound?

Methodological Answer: Adhere to the Beilstein Journal’s requirements: (1) Limit main text to 5 key compounds; (2) Deposit full synthetic protocols (e.g., deuterium exchange steps) in supplementary data; (3) Reference USP standards explicitly in the Experimental section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.